4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline

CAS No.: 951904-99-7

Cat. No.: VC3955966

Molecular Formula: C10H6ClF3N2O

Molecular Weight: 262.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 951904-99-7 |

|---|---|

| Molecular Formula | C10H6ClF3N2O |

| Molecular Weight | 262.61 g/mol |

| IUPAC Name | 4-chloro-7-methoxy-2-(trifluoromethyl)quinazoline |

| Standard InChI | InChI=1S/C10H6ClF3N2O/c1-17-5-2-3-6-7(4-5)15-9(10(12,13)14)16-8(6)11/h2-4H,1H3 |

| Standard InChI Key | KPYBHBFILUSSMJ-UHFFFAOYSA-N |

| SMILES | COC1=CC2=C(C=C1)C(=NC(=N2)C(F)(F)F)Cl |

| Canonical SMILES | COC1=CC2=C(C=C1)C(=NC(=N2)C(F)(F)F)Cl |

Introduction

Chemical and Structural Properties

Molecular Architecture

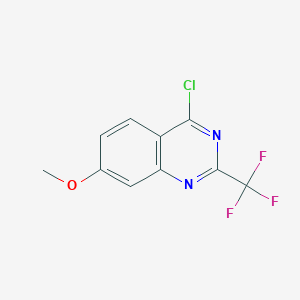

The compound’s structure consists of a quinazoline core—a bicyclic system comprising two fused six-membered aromatic rings (benzene and pyrimidine). Key substitutions include:

-

Chlorine at position 4, enhancing electrophilicity and reactivity in nucleophilic substitution reactions.

-

Methoxy group (-OCH₃) at position 7, contributing to solubility and hydrogen-bonding capacity.

-

Trifluoromethyl group (-CF₃) at position 2, imparting metabolic stability and lipophilicity.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 951904-99-7 |

| Molecular Formula | C₁₀H₆ClF₃N₂O |

| Molecular Weight | 262.61 g/mol |

| IUPAC Name | 4-chloro-7-methoxy-2-(trifluoromethyl)quinazoline |

| SMILES | COC1=CC2=C(C=C1)C(=NC(=N2)C(F)(F)F)Cl |

| InChI Key | KPYBHBFILUSSMJ-UHFFFAOYSA-N |

| Topological Polar Surface Area | 35.0 Ų |

| LogP (Octanol-Water) | 2.60 (estimated) |

The trifluoromethyl group’s electron-withdrawing nature and chlorine’s leaving-group propensity make this compound a versatile intermediate in synthetic organic chemistry .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-chloro-7-methoxy-2-(trifluoromethyl)quinazoline typically involves multi-step protocols, often starting from substituted quinazolinones. A representative pathway includes:

-

Quinazolinone Formation: Condensation of anthranilic acid derivatives with trifluoroacetamidine under acidic conditions.

-

Chlorination: Treatment with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to introduce the chlorine atom at position 4 .

-

Methoxy Group Introduction: Nucleophilic aromatic substitution (SNAr) using methoxide ions or O-methylation of a hydroxyl precursor .

Applications in Drug Discovery

Intermediate in Medicinal Chemistry

The compound serves as a precursor for synthesizing kinase inhibitors and antifolate agents. For example, coupling with aryl boronic acids via Suzuki-Miyaura cross-coupling yields biarylquinazolines with enhanced EGFR affinity .

Table 4: Derived Compounds and Targets

| Derivative | Target Protein | Application |

|---|---|---|

| 4-(3-Chlorophenyl)-substituted | EGFR | Non-small cell lung cancer |

| 6-Amino-7-methoxy-substituted | DHFR | Antibacterial |

Recent patents highlight its utility in preparing radiolabeled probes for positron emission tomography (PET) imaging .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume